3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole
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Overview
Description
3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidine ring, and an ethylthiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. One common approach involves the following steps:
Synthesis of 5-Ethylthiophene-2-sulfonyl chloride: This can be achieved by reacting 5-ethylthiophene with chlorosulfonic acid under controlled conditions.
Formation of the Pyrrolidine Derivative: The pyrrolidine ring is synthesized by reacting an appropriate amine with a suitable carbonyl compound, followed by cyclization.
Coupling Reaction: The 5-ethylthiophene-2-sulfonyl chloride is then reacted with the pyrrolidine derivative to form the sulfonylated pyrrolidine intermediate.
Final Assembly: The sulfonylated pyrrolidine intermediate is then reacted with a thiadiazole precursor under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrrolidine rings can be oxidized under suitable conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, particularly those containing multiple heterocyclic rings.
Mechanism of Action
The mechanism of action of 3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-({1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole
- 3-({1-[(5-Propylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole
Uniqueness
3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is unique due to the presence of the ethyl group on the thiophene ring, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different alkyl groups on the thiophene ring.
Properties
IUPAC Name |
3-[1-(5-ethylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S3/c1-2-10-3-4-12(19-10)21(16,17)15-6-5-9(8-15)18-11-7-13-20-14-11/h3-4,7,9H,2,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILZBWCNKYQIMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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